1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea
Description
1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea is a substituted urea derivative featuring a 2-fluoro-5-nitrophenyl group and a 5-methyl-2-(p-tolylazo)phenyl moiety. The urea core facilitates hydrogen bonding, a critical feature for interactions with biological targets such as enzymes or receptors. The electron-withdrawing nitro (-NO₂) and fluoro (-F) groups on the phenyl ring, combined with the methyl (-CH₃) and p-tolyldiazenyl (-N=N-C₆H₄-CH₃) substituents, confer distinct electronic, steric, and solubility properties. These attributes make it a candidate for pharmaceutical or materials science applications, though its precise biological activity remains underexplored in the provided evidence .
Properties
Molecular Formula |
C21H18FN5O3 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-(2-fluoro-5-nitrophenyl)-3-[5-methyl-2-[(4-methylphenyl)diazenyl]phenyl]urea |
InChI |
InChI=1S/C21H18FN5O3/c1-13-3-6-15(7-4-13)25-26-18-10-5-14(2)11-20(18)24-21(28)23-19-12-16(27(29)30)8-9-17(19)22/h3-12H,1-2H3,(H2,23,24,28) |
InChI Key |
XAUOKVREUHBSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C)NC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Fluoro-5-nitroaniline Derivatives
The 2-fluoro-5-nitrophenyl moiety is typically synthesized via nitration of 2-fluoroaniline. Controlled nitration using a mixture of nitric and sulfuric acids at 0–5°C introduces the nitro group at the para position relative to the fluorine atom. Purification by recrystallization from ethanol yields the precursor in ~85% purity, with further refinement via column chromatography (silica gel, ethyl acetate/hexane).
Preparation of 5-Methyl-2-(p-tolyldiazenyl)aniline
The p-tolyldiazenyl group is introduced via diazotization and coupling:
-
Diazotization : p-Toluidine is treated with sodium nitrite and hydrochloric acid at 0–5°C to generate the diazonium salt.
-
Coupling : The diazonium salt reacts with 5-methyl-2-aminophenol in alkaline medium (pH 9–10) to form the azo linkage. The product is isolated by filtration and washed with cold water to remove unreacted reagents, yielding a reddish-brown solid (mp 145–148°C).
Urea Bridge Formation
Carbamate-Mediated Coupling
Adapting methods from Liu et al., the urea bridge is formed via reaction of 2-fluoro-5-nitroaniline with 4-nitrophenyl-5-methyl-2-(p-tolyldiazenyl)phenylcarbamate:
-
Carbamate Synthesis : 5-Methyl-2-(p-tolyldiazenyl)aniline reacts with 4-nitrophenyl chloroformate in dichloromethane with triethylamine (1:1.2 molar ratio) to form the intermediate carbamate (yield: 88%).
-
Urea Formation : The carbamate reacts with 2-fluoro-5-nitroaniline in dichloromethane at room temperature for 6 hours. After aqueous workup, the crude product is purified via recrystallization (ethanol/water) to yield the target urea (mp 210–213°C).
Spectroscopic Data :
Isocyanate Route
An alternative method employs in situ generation of an isocyanate:
-
Isocyanate Synthesis : 5-Methyl-2-(p-tolyldiazenyl)aniline reacts with phosgene in toluene at 0°C to form the corresponding isocyanate.
-
Coupling : The isocyanate reacts with 2-fluoro-5-nitroaniline in tetrahydrofuran (THF) under nitrogen, yielding the urea after solvent removal (yield: 78%).
Optimization and Challenges
Solvent and Temperature Effects
Substituent Compatibility
-
The electron-withdrawing nitro group reduces nucleophilicity of 2-fluoro-5-nitroaniline, necessitating extended reaction times (6–8 hours).
-
The p-tolyldiazenyl group’s steric bulk requires excess carbamate (1.5 equiv) for complete conversion.
Analytical Characterization
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 12.4 minutes, confirming >98% purity.
Mass Spectrometry
High-resolution ESI-MS (m/z): [M+H]⁺ calcd. for C₂₁H₁₇FN₅O₃: 422.1312; found: 422.1309.
Comparative Data for Synthesis Routes
| Parameter | Carbamate Method | Isocyanate Route |
|---|---|---|
| Yield | 85% | 78% |
| Reaction Time | 6 hours | 3 hours |
| Purification Method | Recrystallization | Column Chromatography |
| Purity | 98% | 95% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Urea Core Reactivity
The urea functional group (-NH-CO-NH-) undergoes characteristic reactions:
-
Hydrolysis : Under acidic or basic conditions, the urea moiety hydrolyzes to form 1-(2-fluoro-5-nitrophenyl)amine and 5-methyl-2-(p-tolyldiazenyl)aniline with release of CO₂. Acidic hydrolysis typically requires HCl/H₂O at reflux, while basic hydrolysis uses NaOH/H₂O at elevated temperatures .
-
Nucleophilic Substitution : The carbonyl carbon may react with nucleophiles like Grignard reagents or organolithium compounds, though steric hindrance from aromatic substituents could limit this reactivity.
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents/Temperature | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), 100°C, 6h | 1-(2-Fluoro-5-nitrophenyl)amine + 5-methyl-2-(p-tolyldiazenyl)aniline + CO₂ |
| Basic Hydrolysis | NaOH (4M), 80°C, 4h | Same as above |
Nitro Group Transformations
The electron-withdrawing nitro group (-NO₂) at the 5-position of the fluorophenyl ring facilitates:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts -NO₂ to -NH₂, yielding 1-(2-fluoro-5-aminophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea . This product could serve as an intermediate for further coupling reactions .
-
Electrophilic Substitution : The nitro group deactivates the ring, but directed ortho/para positions may still undergo halogenation or sulfonation under forcing conditions.
Azo (Diazenyl) Group Reactivity
The p-tolyldiazenyl group (-N=N-C₆H₄-CH₃) participates in:
-
Reductive Cleavage : Treatment with Zn/HCl or Na₂S₂O₄ breaks the -N=N- bond, producing 5-methyl-2-aminophenyl derivatives and p-toluidine .
-
Photochemical Reactions : UV irradiation may induce cis-trans isomerization or degradation of the azo linkage, though stability depends on substituents.
Table 2: Azo Group Reductive Pathways
| Reducing Agent | Conditions | Products |
|---|---|---|
| Zinc/HCl | Reflux, 2h | 5-Methyl-2-aminophenylurea derivative + p-toluidine |
| Sodium Dithionite | RT, pH 7–9, 30min | Same as above |
Fluorophenyl Ring Reactivity
The 2-fluoro substituent influences reactivity:
-
Nucleophilic Aromatic Substitution : The fluorine atom at the ortho position to the nitro group may undergo substitution with strong nucleophiles (e.g., -OH, -NH₂) under high-temperature or microwave-assisted conditions.
-
Ring Activation : The combined electron-withdrawing effects of -F and -NO₂ could direct electrophilic attacks to meta positions, though such reactions are less likely without activating groups.
Synthetic and Stability Considerations
-
pH Sensitivity : The urea and azo groups make the compound prone to degradation under strongly acidic or alkaline conditions .
-
Thermal Stability : Decomposition above 200°C is expected, with potential release of NOx (from nitro group) and aryl amines (from azo cleavage) .
Key Challenges :
-
Steric hindrance from bulky aromatic rings may slow reactions at the urea carbonyl.
-
Competing reactions (e.g., nitro reduction vs. azo cleavage) require precise control of conditions.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that urea derivatives can inhibit the activity of specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies .
- Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition : The compound has been explored for its ability to inhibit VEGFR, which plays a critical role in angiogenesis. This inhibition is crucial for developing treatments for conditions characterized by abnormal blood vessel growth, such as tumors .
Molecular Imaging
The incorporation of fluorine into the compound allows it to be utilized in positron emission tomography (PET) imaging. Fluorine-18 labeled derivatives have been synthesized for visualizing angiogenic processes in vivo.
- Fluorine-18 Labeling : A study demonstrated the successful synthesis of a fluorine-18 labeled urea derivative, which was used to visualize angiogenesis with high specificity and sensitivity. This application is significant for understanding tumor biology and developing new diagnostic tools .
Sensor Technology
The compound's unique chemical properties make it suitable for developing sensors that can detect specific analytes.
- Fluorescent Sensors : Recent advancements have shown that urea-based compounds can function as fluorescent sensors for metal ions. These sensors exhibit "turn-on" fluorescence in the presence of target ions, making them useful in environmental monitoring and biological assays .
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea involves its interaction with specific molecular targets. The fluoro and nitro groups may participate in hydrogen bonding and electrostatic interactions, while the diazenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
1-(5-Methyl-2-(p-tolylazo)-phenyl)-3-(2-(trifluoromethyl)phenyl)urea
- Structure : Shares the p-tolyldiazenylphenyl group but replaces the 2-fluoro-5-nitrophenyl with a 2-trifluoromethylphenyl group.
- Molecular weight: 412.418 g/mol (vs. ~414 g/mol estimated for the target compound).
- Implications : Increased hydrophobicity may improve blood-brain barrier penetration but could limit solubility in biological systems .
1-(2-Fluoro-5-nitrophenyl)-3-(2-methoxyphenyl)urea
- Structure : Retains the 2-fluoro-5-nitrophenyl group but substitutes the p-tolyldiazenylphenyl with a 2-methoxyphenyl group.
- Key Differences :
- The methoxy (-OCH₃) group is electron-donating, altering electronic properties compared to the electron-withdrawing diazenyl group.
- Reduced steric bulk due to the absence of the diazenyl linker.
- Implications : Weaker π-π stacking interactions and altered hydrogen-bonding capacity may reduce binding affinity to hydrophobic targets .
1-Cyclohexyl-3-(2-fluoro-5-nitrophenyl)-1-(2-hydroxyethyl)urea
- Structure : Incorporates a cyclohexyl and hydroxyethyl group instead of the aromatic substituents.
- Key Differences :
- Cyclohexyl enhances hydrophobicity; hydroxyethyl introduces polarity.
- Molecular formula: C₁₅H₂₀FN₃O₄ (vs. C₂₁H₁₈FN₅O₃ for the target compound).
- Implications: Hybrid solubility profile (polar/nonpolar) may optimize tissue distribution but complicate synthesis .
Pharmacological and Physicochemical Properties
Electronic Effects
- Target Compound: The -NO₂ and -F groups create a strong electron-deficient aromatic system, favoring charge-transfer interactions.
- Analog with -OCH₃ () : Electron-donating -OCH₃ reduces electrophilicity, possibly diminishing reactivity in redox environments .
Solubility and Bioavailability
- Lipophilicity Ranking: Target compound: Moderate (due to -NO₂/-F and aromatic rings). -CF₃ analog (): High (logP ~3.5 estimated). -OCH₃ analog (): Low (logP ~2.0 estimated).
- Aqueous Solubility : The target compound’s nitro groups may enhance solubility in polar solvents compared to -CF₃ analogs but reduce it relative to -OCH₃ derivatives .
Metabolic Stability
Biological Activity
1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a urea moiety that is crucial for its biological activity. The presence of the fluoro and nitro groups on the phenyl ring enhances its interaction with biological targets.
The primary mechanism of action for compounds containing a urea scaffold, such as this one, often involves inhibition of specific enzymes or receptors. In particular, phenyl urea derivatives have been studied for their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1) , an important target in cancer immunotherapy. IDO1 catalyzes the degradation of tryptophan, leading to immune suppression in the tumor microenvironment .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth through its action on IDO1 and other pathways involved in tumor metabolism.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial activity, likely due to its ability to disrupt bacterial cell functions.
Inhibition of IDO1
A study evaluated various phenyl urea derivatives for their inhibitory effects on IDO1. Among the tested compounds, those with similar structural features to this compound demonstrated significant inhibition of IDO1 activity. The SAR analysis indicated that modifications to the urea nitrogen and substitution patterns on the aromatic rings significantly influenced potency .
Antimicrobial Activity
In vitro assays have shown that certain derivatives of phenyl urea compounds exhibit antibacterial properties against various strains of bacteria. The mechanism appears to involve interference with bacterial metabolic pathways, although further studies are needed to elucidate the exact mechanisms .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| IDO1 Inhibition | Significant inhibition observed | |
| Antimicrobial | Effective against certain bacteria | |
| Antitumor | Reduced tumor growth |
Table 2: Structure-Activity Relationships (SAR)
| Compound | Key Modifications | Activity Level |
|---|---|---|
| Base Compound | Fluoro and Nitro substitutions | High IDO1 inhibition |
| Derivative A | Methyl substitution on phenyl | Moderate activity |
| Derivative B | Altered urea nitrogen | Low activity |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea with high purity?
Methodological Answer: The synthesis involves two critical steps: (1) formation of the urea backbone and (2) introduction of the diazenyl group.
- Urea Formation : React 2-fluoro-5-nitroaniline with an isocyanate derivative (e.g., 5-methyl-2-(p-tolyldiazenyl)phenyl isocyanate) in anhydrous dichloromethane or toluene under reflux, using triethylamine to neutralize HCl byproducts .
- Diazenyl Group Introduction : Couple the intermediate with p-toluidine via a diazotization reaction under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), followed by coupling at pH 8–9 .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Monitor by TLC and HPLC (>98% purity).
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Urea formation | 2-fluoro-5-nitroaniline, isocyanate, Et₃N, DCM, reflux | 65–75 | 95–97 |
| Diazenylation | p-toluidine, NaNO₂, HCl, 0–5°C | 50–60 | 90–92 |
Q. How can researchers characterize this compound using spectroscopic and analytical techniques?
Methodological Answer:
- NMR Spectroscopy : Use ¹H NMR (400 MHz, DMSO-d₆) to confirm urea NH protons (δ 9.2–10.5 ppm) and aromatic protons. ¹⁹F NMR identifies the fluorine environment (δ -110 to -120 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals from the nitrophenyl and diazenyl groups .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (calc. for C₂₁H₁₈FN₅O₃: 407.14 g/mol).
- UV-Vis : Assess π-π* transitions (λmax ~350–400 nm) for diazenyl group stability .
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Light Sensitivity : The nitro and diazenyl groups are photolabile. Store in amber vials at -20°C under inert gas (N₂/Ar) .
- Thermal Stability : Decomposition occurs above 80°C (DSC/TGA data). Avoid prolonged heating during synthesis.
- Hygroscopicity : The urea moiety may absorb moisture; use anhydrous solvents for reactions and store with desiccants .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity or biological interactions of this compound?
Methodological Answer:
- Reaction Mechanism Modeling : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to map energy profiles for urea and diazenyl bond formation. Identify transition states and optimize catalytic conditions .
- Docking Studies : Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) predicts binding affinities. Focus on the nitrophenyl and diazenyl moieties as key pharmacophores .
- MD Simulations : Assess solvation dynamics and conformational stability in biological membranes (GROMACS) .
Q. Table 2: Computational Parameters for DFT Analysis
| Parameter | Value |
|---|---|
| Basis Set | 6-31G* |
| Solvent Model | PCM (water) |
| Convergence Criteria | Energy ≤ 1e⁻⁶ Hartree |
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Validate cell-based assays (e.g., IC₅₀ measurements) using positive controls (e.g., Linifanib for kinase inhibition) and ensure consistent cell lines/passage numbers .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed urea derivatives) that may skew activity. Correlate purity (>98%) with bioactivity trends .
- Dose-Response Curves : Perform triplicate experiments with statistical validation (ANOVA, p < 0.05) to confirm reproducibility .
Q. What strategies optimize the compound’s selectivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Modification : Replace the p-tolyldiazenyl group with electron-withdrawing (e.g., -CF₃) or bulky groups to sterically hinder off-target interactions. Synthesize analogs via Suzuki-Miyaura coupling .
- Pharmacophore Mapping : Use CoMFA/CoMSIA to model 3D electrostatic and steric requirements for target binding. Prioritize analogs with ΔG < -8 kcal/mol .
- In Vivo Profiling : Test lead compounds in zebrafish or murine models to evaluate pharmacokinetics (e.g., logP = 2.5–3.5 for blood-brain barrier penetration) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data between theoretical and experimental results?
Methodological Answer:
- Tautomerism Check : The urea group may exhibit keto-enol tautomerism, altering NMR shifts. Compare experimental data with computed shifts (GIAO method) for both tautomers .
- Crystallography : Resolve ambiguity via single-crystal X-ray diffraction. Refine structures using SHELX and validate bond lengths/angles (e.g., C=O bond ~1.23 Å) .
Q. What experimental controls are essential to mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- In-Process Controls (IPC) : Monitor reaction progress by FTIR (urea C=O stretch ~1680 cm⁻¹) and adjust stoichiometry if intermediates deviate >5% from expected yields .
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize parameters (e.g., temperature, solvent polarity). A central composite design with 3 factors (time, temp, catalyst) reduces variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
